(R)-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate
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Overview
Description
®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including fluoro, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrimidinone core through cyclization reactions.
- Introduction of fluoro and methoxy substituents via electrophilic aromatic substitution.
- Attachment of the butanoate ester groups through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-efficiency catalysts to accelerate reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange reactions involving fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Halogenating agents such as N-bromosuccinimide for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound might be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate may include other pyrimidinone derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
2316733-81-8 |
---|---|
Molecular Formula |
C40H44F5N3O7 |
Molecular Weight |
773.8 g/mol |
IUPAC Name |
ethyl 4-[(4-ethoxy-4-oxobutyl)-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C40H44F5N3O7/c1-5-54-34(49)20-12-22-46(23-13-21-35(50)55-6-2)32(27-14-8-7-9-15-27)25-48-38(51)36(28-16-10-19-33(53-4)37(28)42)26(3)47(39(48)52)24-29-30(40(43,44)45)17-11-18-31(29)41/h7-11,14-19,32H,5-6,12-13,20-25H2,1-4H3/t32-/m0/s1 |
InChI Key |
LDEUBKMKWDHATM-YTTGMZPUSA-N |
Isomeric SMILES |
CCOC(=O)CCCN(CCCC(=O)OCC)[C@@H](CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)CCCN(CCCC(=O)OCC)C(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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